

physical and chemical properties of endo-BCN-PEG4-Boc-amine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	endo-BCN-PEG4-Boc-amine	
Cat. No.:	B13708668	Get Quote

An In-depth Technical Guide to endo-BCN-PEG4-Boc-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **endo-BCN-PEG4-Boc-amine**, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and molecular imaging. This document details its core characteristics, experimental protocols for its use, and its role in advanced biochemical applications.

Core Properties and Specifications

endo-BCN-PEG4-Boc-amine is a versatile molecule composed of three key functional components:

- An endo-Bicyclononyne (BCN) group: A strained alkyne that enables rapid and specific copper-free click chemistry reactions with azide-containing molecules.[1] This reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly efficient and biocompatible, proceeding readily in aqueous environments without the need for a toxic copper catalyst.[2][3]
- A Polyethylene Glycol (PEG4) spacer: A hydrophilic 4-unit PEG linker that enhances aqueous solubility, reduces aggregation, and provides spatial separation between conjugated molecules, minimizing steric hindrance.[2][3]



A tert-butyloxycarbonyl (Boc) protected amine: A primary amine protected by a Boc group.
 This protecting group is stable under many conditions but can be efficiently removed under mild acidic conditions to yield a free primary amine.[4][5][6] This free amine can then be conjugated to various functional groups like carboxylic acids or activated NHS esters.[7]

Physical and Chemical Data

The fundamental properties of **endo-BCN-PEG4-Boc-amine** are summarized in the table below. Data is compiled from various suppliers and chemical databases.

Property	Value	Reference(s)
Molecular Formula	C26H44N2O8	[8][9]
Molecular Weight	512.6 g/mol	[4][8][9]
CAS Number	2468686-11-3	[8][10]
Purity	Typically ≥95% to ≥98%	[4][8][11]
Appearance	Colorless oil or solid	[12]
Functional Group 1	BCN (Bicyclo[6.1.0]nonyne)	[4][5]
Functional Group 2	Boc-protected Amine	[4][5]

Computed Chemical Properties

These properties are computationally derived and provide insight into the molecule's behavior in various chemical environments.



Property	Value	Reference(s)
XLogP3	2.4	[9]
Hydrogen Bond Donor Count	2	[9]
Hydrogen Bond Acceptor Count	8	[9]
Rotatable Bond Count	20	[9]
Topological Polar Surface Area	114 Ų	[9]
Exact Mass	512.30976637 g/mol	[9]

Solubility and Storage

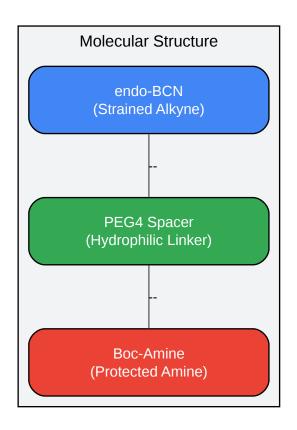
Proper handling and storage are critical to maintaining the integrity of the reagent.

Parameter	Recommendation	Reference(s)
Recommended Storage	-20°C for long-term storage (months to years).[4][7][11] 0- 4°C for short-term (days to weeks).[2]	[2][4][7][11]
Shipping Condition	Ambient temperature.[4][7] The compound is stable for several weeks during ordinary shipping.[2]	[2][4][7]
Solubility	Soluble in DMSO, DMF, DCM (Dichloromethane), THF, Acetonitrile.[7][12][13] The deprotected amine form has enhanced water solubility.[7]	[7][12][13]

Experimental Protocols and Reaction Mechanisms



The dual functionality of **endo-BCN-PEG4-Boc-amine** allows for two distinct and orthogonal conjugation strategies.



Click to download full resolution via product page

Figure 1: Core components of the endo-BCN-PEG4-Boc-amine molecule.

Boc Group Deprotection

The Boc-protected amine can be deprotected to yield a primary amine, which is then available for subsequent conjugation.[6] This is typically achieved under mild acidic conditions.

Protocol:

- Dissolution: Dissolve the **endo-BCN-PEG4-Boc-amine** in a suitable anhydrous organic solvent, such as Dichloromethane (DCM).
- Acid Addition: Add a strong acid, most commonly Trifluoroacetic acid (TFA), to the solution. A typical concentration is 20-50% TFA in DCM.



- Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using an appropriate analytical method (e.g., TLC or LC-MS).
- Work-up: Upon completion, remove the acid and solvent under reduced pressure. The resulting primary amine (endo-BCN-PEG4-amine) can be used directly or after purification.

The deprotected primary amine is reactive towards carboxylic acids (in the presence of activators like EDC or HATU), activated NHS esters, and other carbonyl compounds.[7][14]

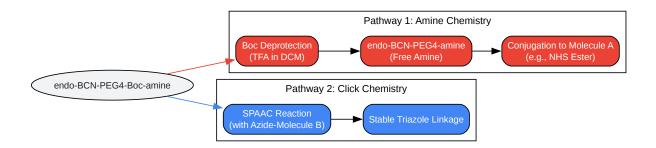
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The BCN group reacts specifically with azide-functionalized molecules via SPAAC, a type of copper-free click chemistry.[2] This reaction is ideal for bioconjugation as it proceeds rapidly at physiological temperature and pH.

Protocol:

- Dissolution: Dissolve the azide-containing biomolecule (e.g., protein, antibody, or oligonucleotide) in an appropriate aqueous buffer (e.g., PBS, pH 7.4).
- Reagent Preparation: Dissolve endo-BCN-PEG4-Boc-amine in a water-miscible organic cosolvent like DMSO or DMF.
- Conjugation: Add the BCN reagent solution to the biomolecule solution. A 5 to 20-fold molar excess of the BCN reagent is typically used.
- Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-12 hours. The optimal time may vary depending on the specific reactants.
- Purification: Remove the excess unreacted BCN reagent and byproducts using a suitable method such as dialysis, size-exclusion chromatography (SEC), or tangential flow filtration (TFF).





Click to download full resolution via product page

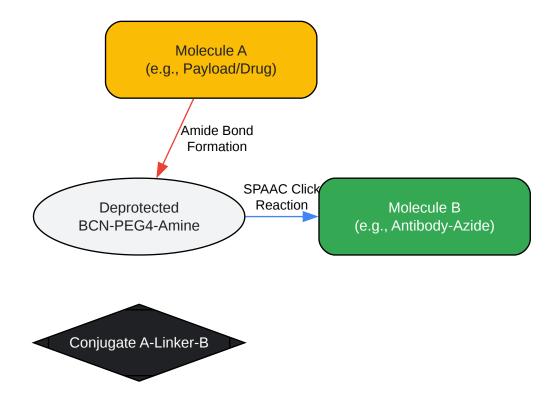
Figure 2: Orthogonal reaction workflows for **endo-BCN-PEG4-Boc-amine**.

Applications in Drug Development and Research

The unique bifunctional and orthogonal nature of **endo-BCN-PEG4-Boc-amine** makes it a powerful tool for constructing complex molecular architectures. A primary application is in the development of Antibody-Drug Conjugates (ADCs) and other targeted delivery systems.

The linker can be used to connect a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug). For instance, the Boc group can be deprotected and conjugated to a drug containing a carboxylic acid. Subsequently, the BCN group on the drug-linker complex can be "clicked" onto an antibody that has been functionalized with an azide group.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. precisepeg.com [precisepeg.com]
- 2. medkoo.com [medkoo.com]
- 3. BCN-PEG4-NHS (endo) Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 4. endo-BCN-PEG4-Boc-amine Creative Biolabs [creative-biolabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 7. endo-BCN-PEG4-amine, 1898221-77-6 | BroadPharm [broadpharm.com]
- 8. glycomindsynth.com [glycomindsynth.com]



- 9. probes.bocsci.com [probes.bocsci.com]
- 10. 2468686-11-3|endo-BCN-PEG4-Boc-amine|BLD Pharm [bldpharm.com]
- 11. endo-BCN-PEG4-Boc-amine | AxisPharm [axispharm.com]
- 12. probes.bocsci.com [probes.bocsci.com]
- 13. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 14. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- To cite this document: BenchChem. [physical and chemical properties of endo-BCN-PEG4-Boc-amine]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b13708668#physical-and-chemical-properties-of-endo-bcn-peg4-boc-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com